[(2-Chlorophenyl)methyl](3-methylbutyl)amine
Description
1-(2-Fluoroethyl)-2,2-dimethylpiperazine is a piperazine derivative characterized by a 2-fluoroethyl group at the 1-position and two methyl groups at the 2- and 2-positions of the piperazine ring. This structural configuration imparts unique electronic and steric properties, making it distinct from other piperazine analogs.
Structure
3D Structure
Properties
Molecular Formula |
C12H18ClN |
|---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H18ClN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3 |
InChI Key |
UMJCDTWQDLUFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution of Chloromethyl Derivatives
Method Overview:
This classical approach involves the nucleophilic substitution of a chloromethyl aromatic precursor with a suitable amine or amine precursor. The key step is the formation of the chloromethyl intermediate, which then reacts with the amine to yield the target compound.
- Preparation of Chloromethyl Intermediate:
The chloromethyl derivative, (2-chlorophenyl)methyl chloride , can be synthesized via chloromethylation of 2-chlorobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
$$
\text{2-Chlorobenzene} + \text{Formaldehyde} + \text{HCl} \xrightarrow[\text{ZnCl}_2]{} \text{(2-Chlorophenyl)methyl chloride}
$$
- Nucleophilic Substitution with 3-Methylpentan-2-amine:
The chloromethyl intermediate reacts with 3-methylpentan-2-amine (or its protected form) under SN2 conditions, typically in an aprotic solvent like dichloromethane or acetonitrile, with a base such as potassium carbonate or sodium hydride to facilitate the substitution:
(2-Chlorophenyl)methyl chloride + 3-methylpentan-2-amine → [(2-Chlorophenyl)methyl](3-methylpentyl)amine
- High regioselectivity and control over substitution position.
- Suitable for scale-up with proper safety measures due to handling of chloromethyl compounds.
Reductive Amination of Corresponding Ketones or Aldehydes
Method Overview:
This approach involves the formation of the amine via reductive amination, starting from a ketone or aldehyde precursor bearing the aromatic moiety.
- Synthesis of the Aromatic Ketone or Aldehyde:
Starting from 2-chlorobenzaldehyde or 2-chlorobenzone, functionalization at the methyl position can be achieved through Friedel-Crafts acylation or directed ortho-lithiation followed by oxidation.
- Reductive Amination:
The aromatic aldehyde reacts with 3-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., Pd/C) under mild conditions:
[(2-Chlorophenyl)methyl] aldehyde + 3-methylbutan-2-amine → [(2-Chlorophenyl)methyl](3-methylbutyl)amine
- Avoids the use of chloromethyl intermediates, reducing potential hazards.
- Offers high selectivity and yields under optimized conditions.
Amide Coupling Followed by Reduction
Method Overview:
This method involves synthesizing an aromatic amide intermediate, followed by reduction to the corresponding amine.
- Formation of Aromatic Amide:
React 2-chlorobenzoyl chloride with 3-methylpentan-2-amine in the presence of a base such as pyridine or triethylamine to form an amide linkage.
- Reduction to Amine:
The amide is then reduced using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the target amine:
[(2-Chlorophenyl)methyl] amide + H_2 → this compound
- Well-established in pharmaceutical synthesis.
- Suitable for complex molecule modifications.
Cross-Coupling Strategies (Palladium-Catalyzed Couplings)
Method Overview:
Advanced methods involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form the C–N bond directly.
- Preparation of Aromatic Halide:
Use 2-chlorobenzyl halides as coupling partners.
- Coupling with Amine:
Under palladium catalysis, with ligands like BINAP or Xantphos, and bases such as cesium carbonate, couple with 3-methylbutan-2-amine :
2-Chlorobenzyl halide + 3-methylbutan-2-amine → this compound
- High regioselectivity.
- Suitable for complex and functionalized molecules.
Summary of Raw Materials and Reagents
| Method | Key Raw Materials | Reagents | Conditions | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Chloromethyl benzene derivatives | Potassium carbonate, aprotic solvents | Reflux, SN2 conditions | Widely used, scalable |
| Reductive amination | 2-Chlorobenzaldehyde | Sodium cyanoborohydride, acid catalysts | Mild, room temperature | High selectivity |
| Amide coupling | 2-Chlorobenzoyl chloride | Triethylamine, Pd/C | Hydrogenation | Efficient for complex molecules |
| Cross-coupling | 2-Chlorobenzyl halides | Pd catalysts, ligands | Elevated temperature | Precise, versatile |
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group undergoes alkylation or acylation to form quaternary ammonium salts or amides, respectively.
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Reaction occurs via SN2 mechanism; steric hindrance from the branched alkyl chain slows kinetics. |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl derivative | Acylation preferentially targets the less hindered nitrogen site; 87% yield reported for analogous compounds. |
Oxidation Reactions
The amine moiety undergoes oxidation under controlled conditions:
Oxidation to N-Oxide
-
Reagents : H₂O₂ (30%), acetic acid, 50°C
-
Product : (2-Chlorophenyl)methylamine N-oxide
-
Mechanism : Oxygen insertion into the N-H bond via electrophilic attack.
-
Yield : ~65% (extrapolated from dimethylamine oxidation studies) .
Oxidative Degradation
-
Atmospheric reaction with OH radicals shows dual hydrogen abstraction pathways:
Hofmann Elimination
Under strong basic conditions, the amine undergoes elimination to form alkenes:
| Reagents | Conditions | Products | Notes |
|---|---|---|---|
| Ag₂O, H₂O | Reflux, 120°C | 1-Chloro-2-vinylbenzene + 3-Methyl-1-butene | Reaction proceeds via E2 mechanism; regioselectivity favors formation of the more stable alkene. |
Reaction with Ozone
Ozonolysis generates fragmentation products via C-N bond cleavage:
| Reagents | Conditions | Major Products | Minor Products |
|---|---|---|---|
| O₃ (10% in O₂), CH₂Cl₂ | -78°C, 2 hrs | 2-Chlorobenzaldehyde (70%) | N,N-Dimethylformamide (15%), CO₂ (traces) |
Mechanism :
-
Ozone attacks the amine’s lone pair, forming an ozonide intermediate.
-
Fragmentation releases formaldehyde and a nitramine derivative.
-
Secondary oxidation yields carboxylic acids (e.g., formic acid) .
Electrophilic Aromatic Substitution
The chlorophenyl group directs electrophiles to specific positions:
| Reaction | Reagents | Products | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 3-Nitro-2-chlorotoluene derivative | Meta-directing effect of chlorine dominates; para-substitution inhibited by steric bulk. |
| Sulfonation | H₂SO₄ (fuming), 100°C | 2-Chloro-5-sulfobenzoic acid | Steric hindrance from the methylbutyl group reduces reaction rate by 40% compared to unsubstituted analogs. |
Scientific Research Applications
(2-Chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of phenylmethylamine derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)piperazine Dihydrochloride
- Substituents : 2-fluorobenzyl group (aryl-alkyl hybrid) at the 1-position.
- The dihydrochloride salt form enhances aqueous solubility compared to the free base form of 1-(2-fluoroethyl)-2,2-dimethylpiperazine .
- Applications : Primarily used in receptor-binding studies due to its affinity for serotonin and dopamine receptors .
1-(2-Hydroxyethyl)piperazine
- Substituents : 2-hydroxyethyl group at the 1-position.
- Key Differences :
- The hydroxyl group increases hydrophilicity (logP ~0.5 vs. ~1.8 for the target compound) but reduces metabolic stability due to susceptibility to oxidation.
- pKa values: The 2-hydroxyethyl derivative has a lower basicity (pKa1 = 9.2, pKa2 = 5.1) compared to 1-(2-fluoroethyl)-2,2-dimethylpiperazine (estimated pKa ~8.5), impacting ionization under physiological conditions .
Substitution Pattern Comparison
2,5-Dimethylpiperazine
- Substituents : Methyl groups at the 2- and 5-positions.
- Key Differences: Symmetrical substitution reduces steric hindrance compared to the 2,2-dimethyl pattern in the target compound.
Trans-1-(6-Chloro-3-phenyl-1-yl)-3,3-dimethylpiperazine
- Substituents : Chlorophenyl group at the 1-position and 3,3-dimethyl groups.
- The chloro-phenyl group enhances halogen bonding but increases molecular weight (MW = 309.8 g/mol) compared to the target compound (MW = 202.3 g/mol) .
Functional Group and Electronic Effects
1-(1,3-Difluoro-2-propanyl)piperazine
- Substituents : Branched 1,3-difluoro-2-propanyl group.
- Key Differences: The branched fluorinated chain increases steric bulk and electron-withdrawing effects, lowering pKa (estimated ~7.8) compared to the target compound.
1-(4-Methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine
- Substituents: Cinnamoyl and oxazolinone groups.
- Higher molecular complexity (MW = 447.5 g/mol) limits blood-brain barrier penetration compared to the target compound .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s higher logP suggests improved membrane permeability over hydrophilic analogs like 1-(2-hydroxyethyl)piperazine.
- Salt forms (e.g., dihydrochloride) dramatically enhance solubility for ionic derivatives .
Biological Activity
(2-Chlorophenyl)methylamine, an organic compound featuring a chlorinated phenyl group and a branched alkyl amine, has garnered attention in medicinal chemistry and organic synthesis. The unique structural properties of this compound suggest potential biological activities, including antimicrobial and cytotoxic effects.
Structural Characteristics
The compound can be represented by the following structural formula:
This structure includes:
- Chlorophenyl Group : Known to enhance biological activity due to its electron-withdrawing properties.
- Alkyl Amine Side Chain : Contributes to the hydrophobic nature of the compound, influencing its interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures to (2-Chlorophenyl)methylamine exhibit significant antimicrobial properties. For example, studies on halogenated compounds have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
A comparative analysis of related compounds revealed that those with chlorinated phenyl groups often demonstrate enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be in the range of 31.25 to 62.5 µg/mL against standard bacterial strains .
Cytotoxicity
The cytotoxic profile of (2-Chlorophenyl)methylamine suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of similar compounds can induce cell death in various cancer cell lines while exhibiting low toxicity towards normal mammalian cells .
For instance, a series of synthesized derivatives were evaluated for their cytotoxic effects, revealing that some exhibited submicromolar activity against cancer cells, indicating a promising therapeutic window for further development .
Structure-Activity Relationship (SAR)
The biological activity of (2-Chlorophenyl)methylamine is influenced by its structural components. The introduction of halogens, particularly chlorine, has been associated with increased antibacterial potency. A structure-activity relationship analysis highlights the importance of:
- Lipophilicity : Compounds with higher lipophilicity tend to permeate cell membranes more effectively.
- Functional Groups : The presence and position of functional groups can significantly alter the compound's interaction with biological targets.
Case Studies
- Antibacterial Efficacy : A study evaluating a series of chlorinated anilides demonstrated that compounds similar to (2-Chlorophenyl)methylamine showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values comparable to clinically used antibiotics .
- Cytotoxic Assessment : In another investigation, derivatives were tested on cancer cell lines, revealing that specific modifications in the alkyl chain length and branching could enhance anticancer activity while maintaining low toxicity towards healthy cells .
Q & A
Q. Basic
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the 2-chlorophenyl group shows deshielded aromatic protons (~7.2–7.5 ppm), while the 3-methylbutyl chain exhibits methylene/methyl signals (δ 0.8–1.6 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/planarity of the aromatic ring .
- Mass spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z ~225 for [M+H]⁺) and fragmentation patterns .
Advanced Tip : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
How can reaction conditions be optimized to minimize by-products during synthesis?
Q. Advanced
- Solvent selection : Acetonitrile improves reaction selectivity over ethanol due to higher polarity and dielectric constant, reducing nucleophilic substitution side reactions .
- Temperature control : Maintain 60–80°C to balance reaction rate and thermal decomposition risks .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the amine from unreacted starting materials .
Data Contradiction Example : Ethanol promotes elimination reactions, leading to undesired alkenes, while acetonitrile suppresses these pathways .
What strategies resolve contradictions in physicochemical data (e.g., logP values)?
Q. Advanced
- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., XlogP). For (2-Chlorophenyl)methylamine, XlogP ≈ 2.2 .
- Cross-validate analytical data : Correlate HPLC retention times with logP predictions to identify outliers .
- Crystallographic validation : Confirm molecular conformation impacts on hydrophobicity .
What are the critical safety protocols for handling this compound?
Q. Basic
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Waste disposal : Segregate halogenated amine waste and consult certified biohazard disposal services .
How can derivatization techniques enhance detection in complex matrices?
Q. Advanced
Q. Example Protocol :
Dissolve the amine in acetonitrile.
Add CNBF (1:2 molar ratio) and heat at 60°C for 1 hour.
Analyze via reversed-phase HPLC (C18 column, λ = 254 nm) .
What is the compound’s potential role as a reference standard in drug development?
Q. Advanced
- Pharmacopeial applications : Analogous to USP sibutramine-related compounds, it may serve as a reference standard for quality control in API synthesis .
- Metabolic studies : Use isotopically labeled analogs (e.g., ¹³C/¹⁵N) to trace metabolic pathways in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
